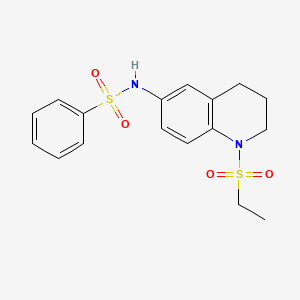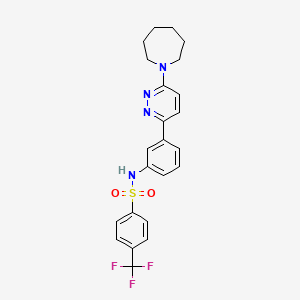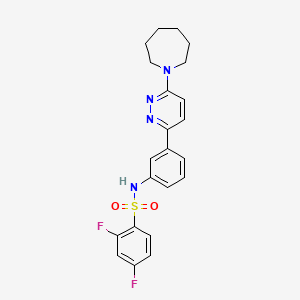
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(エチルスルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)ベンゼンスルホンアミドは、スルホンアミド類に属する複雑な有機化合物です。この化合物は、多くの生物活性分子に見られる共通の構造モチーフであるキノリン環系を特徴としています。
2. 製法
N-(1-(エチルスルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)ベンゼンスルホンアミドの合成は、通常、複数の手順を必要とします。一般的な合成経路には、以下のような手順が含まれます。
キノリン環の形成: これは、イサチンが塩基の存在下でケトンと反応するPfitzinger反応によって達成できます。
エチルスルホニル基の導入: この手順では、キノリン誘導体をピリジンなどの塩基の存在下でエチルスルホニルクロリドと反応させます。
スルホンアミドの形成: 最終段階では、中間体を塩基の存在下でベンゼンスルホニルクロリドと反応させて、目的のスルホンアミドを形成します.
工業生産方法では、これらの手順を最適化して収率とスケーラビリティを向上させることが多く、自動合成装置や連続フロー反応器を使用して、製品品質の一貫性を確保します .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced through a sulfonylation reaction using ethanesulfonyl chloride and a base such as triethylamine.
Attachment of the Benzenesulfonamide Group: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
N-(1-(エチルスルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)ベンゼンスルホンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: エチルスルホニル基は酸化されてスルホン誘導体を形成することができます。
還元: キノリン環は水素化条件下で還元されてテトラヒドロキノリン誘導体を形成することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、パラジウム触媒を用いた水素ガスなどの還元剤、アミンやチオールなどの求核剤が含まれます . これらの反応から生成される主要な生成物には、スルホン誘導体、還元されたキノリン誘導体、置換されたスルホンアミドが含まれます .
4. 科学研究への応用
科学的研究の応用
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.
Biological Research: It is used in studies involving enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain tumors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
作用機序
N-(1-(エチルスルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)ベンゼンスルホンアミドの作用機序は、特定の分子標的との相互作用に関与します。 例えば、この化合物は、特定の癌細胞で過剰発現する炭酸脱水酵素IXの活性を阻害することができます。活性部位に結合し、その正常な機能を阻害することで、この酵素の活性を阻害します . この阻害は、癌細胞のpH調節を阻害し、細胞死につながります .
類似化合物との比較
N-(1-(エチルスルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)ベンゼンスルホンアミドに類似した化合物には、スルファメトキサゾール、スルファニルアミド、スルファジアジンなどの他のスルホンアミドが含まれます . これらの化合物は、スルホンアミド官能基を共有していますが、特定の構造と生物学的活性は異なります。 N-(1-(エチルスルホニル)-1,2,3,4-テトラヒドロキノリン-6-イル)ベンゼンスルホンアミドは、キノリン環系とエチルスルホニル置換基によってユニークであり、独特の化学的特性と生物学的活性を付与します .
特性
分子式 |
C17H20N2O4S2 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H20N2O4S2/c1-2-24(20,21)19-12-6-7-14-13-15(10-11-17(14)19)18-25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,18H,2,6-7,12H2,1H3 |
InChIキー |
PGTHJEPFLDDKRV-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11261011.png)
![2-(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B11261015.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B11261024.png)



![N-(2-chlorophenyl)-7-(furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11261064.png)
![3-(2-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261069.png)
![1-(3-ethylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261070.png)
![N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11261077.png)
![N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B11261083.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261086.png)
![N-Benzyl-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11261088.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11261092.png)
